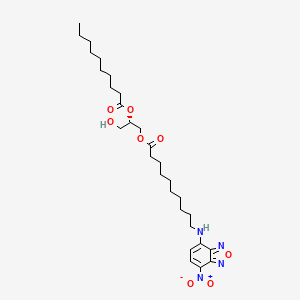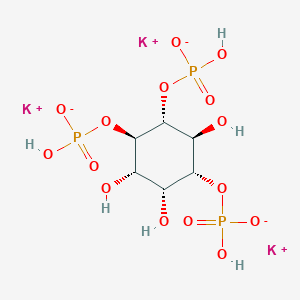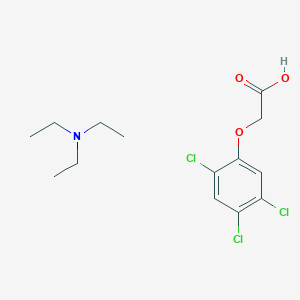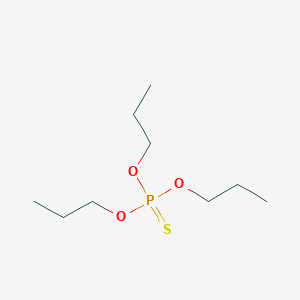
3,4-Dichloro-5-fluorobromobenzene
Vue d'ensemble
Description
3,4-Dichloro-5-fluorobromobenzene is a useful research compound. Its molecular formula is C6H2BrCl2F and its molecular weight is 243.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Drug Development
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, was developed due to the high costs and toxicity of previous methods. This highlights the importance of finding efficient, cost-effective, and less toxic synthetic routes for halogenated compounds, which could be relevant for synthesizing or utilizing 3,4-Dichloro-5-fluorobromobenzene in pharmaceutical contexts (Qiu et al., 2009).
Advanced Materials and Sensing
Nanostructured luminescent micelles incorporating halogenated compounds have been developed for sensing nitroaromatic and nitramine explosives, demonstrating the potential of halogenated compounds in creating sensitive and selective detection systems for security and environmental monitoring (Paria et al., 2022).
Environmental Safety and Flame Retardants
The review on novel brominated flame retardants discusses their occurrence in indoor air, dust, and consumer goods, reflecting the environmental and health implications of using halogenated compounds in commercial applications. This suggests potential research into the environmental impact and safety of compounds like this compound, especially if used as flame retardants or in materials science (Zuiderveen et al., 2020).
Chemical Degradation and Water Treatment
The study on acetaminophen degradation by advanced oxidation processes provides insights into the fate of organic pollutants in water treatment systems. The involvement of halogenated by-products and the mechanisms of their degradation could be relevant when considering the environmental behavior and degradation pathways of this compound (Qutob et al., 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
As a halogenated benzene, it’s likely to interact with various proteins or enzymes in the body, altering their function .
Mode of Action
Halogenated benzenes generally act through electrophilic aromatic substitution reactions . In these reactions, the electrophile (in this case, the halogenated benzene) forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
It’s known that halogenated benzenes can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are environmentally benign and exhibit rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
Like other halogenated benzenes, it’s likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine or feces .
Result of Action
It’s known that halogenated benzenes can cause a variety of effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dichloro-5-fluorobromobenzene. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . Furthermore, it’s important to avoid dust formation and inhalation of the compound, and to use personal protective equipment when handling it .
Analyse Biochimique
Biochemical Properties
3,4-Dichloro-5-fluorobromobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, it can disrupt normal cellular metabolism by interfering with mitochondrial function, leading to altered energy production and increased oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can lead to the accumulation of substrates and a decrease in the production of metabolic products. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure can lead to its gradual degradation, resulting in the formation of potentially toxic byproducts. These byproducts can further affect cellular processes, leading to long-term changes in cell function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function and overall health. At higher doses, it can induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects. These toxic effects are often associated with the compound’s ability to disrupt normal metabolic processes and induce oxidative stress.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also lead to the production of reactive intermediates, which can cause cellular damage and contribute to its toxic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum . This localization can influence its activity and function, as it can interact with organelle-specific enzymes and proteins. Additionally, the compound’s distribution within tissues can affect its overall bioavailability and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and protein synthesis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This subcellular localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and influence cellular processes.
Propriétés
IUPAC Name |
5-bromo-1,2-dichloro-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRZTOGDTNCJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661534 | |
| Record name | 5-Bromo-1,2-dichloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000572-93-9 | |
| Record name | 5-Bromo-1,2-dichloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)


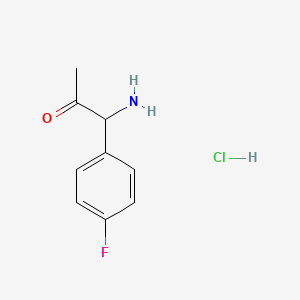


![1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid](/img/structure/B3026433.png)
![Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B3026434.png)
